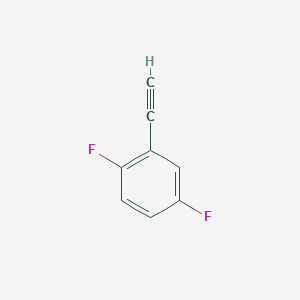

2-Ethynyl-1,4-difluorobenzene

Overview

Description

2-Ethynyl-1,4-difluorobenzene is a compound with the molecular formula C8H4F2 . It is a terminal alkyne bearing fluoro groups in the phenyl ring .

Molecular Structure Analysis

The molecular weight of this compound is 138.12 . The InChI code is 1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is room temperature .Scientific Research Applications

Organic Synthesis and Functionalization

2-Ethynyl-1,4-difluorobenzene serves as a versatile building block in organic synthesis. Its ethynyl group can undergo various coupling reactions, enabling the construction of complex molecular architectures. For instance, Shibata et al. (2016) demonstrated its utility in the enantioselective cycloisomerization for synthesizing planar-chiral ferrocene derivatives, highlighting its role in facilitating stereocontrolled synthesis (Shibata et al., 2016).

Catalysis and Material Science

The compound's unique electronic properties, attributed to the difluorobenzene moiety, make it a candidate for developing new catalytic systems and materials. Sekerová et al. (2019) explored terminal alkynes, including structures similar to this compound, as catalysts for acetalization and esterification reactions, suggesting its potential in catalysis (Sekerová et al., 2019).

Photophysics and Electronics

The electronic properties of this compound are conducive to applications in photophysics and electronics. Its ability to participate in electron-rich processes makes it a valuable component in the development of electronic materials and devices. This is exemplified by the synthesis and study of ethynylarene-based rigid rods with terminal carboxylate groups by Fasina et al. (2005), where the compound's derivatives were examined for their optical properties and potential in material science applications (Fasina et al., 2005).

Safety and Hazards

The compound is classified as a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, washing skin thoroughly after handling, wearing protective gloves/eye protection, and more .

Mechanism of Action

Target of Action

It’s known that this compound is an alkyne bearing fluoro groups in the phenyl ring .

Mode of Action

The mode of action of 2-Ethynyl-1,4-difluorobenzene involves electrophilic aromatic substitution . This is a two-step mechanism:

- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion, which is conjugated but not aromatic . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond, and aromaticity is reformed .

Biochemical Pathways

This compound may be used to synthesize sulfonated poly(arylene ether)s containing this compound and 4-[Trifluorovinyl(oxy)]phenol . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .

Result of Action

The compound’s ability to participate in the synthesis of other compounds suggests it may have significant effects at the molecular level .

Action Environment

It’s known that the compound should be stored at a temperature between 2-8°c .

properties

IUPAC Name |

2-ethynyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUGAEKNPIPMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)